molecular formula C13H17N5O8S2 B041744 Aztreonam-d6 CAS No. 1127452-94-1

Aztreonam-d6

カタログ番号 B041744
CAS番号: 1127452-94-1
分子量: 441.5 g/mol
InChIキー: WZPBZJONDBGPKJ-XFXAWXATSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aztreonam-d6 is an antibiotic drug that is used to treat a variety of bacterial infections. It belongs to a class of antibiotics called monobactams, which are effective against gram-negative bacteria. Aztreonam-d6 is a synthetic derivative of the naturally occurring antibiotic aztreonam, which is derived from a species of the genus Pseudomonas. Aztreonam-d6 is a stable, water-soluble, and relatively non-toxic drug with a broad spectrum of activity against gram-negative bacteria.

科学的研究の応用

Pharmacokinetics and Pharmacodynamics of Aztreonam

Specific Scientific Field

Pharmacology

Summary of the Application

Aztreonam is being re-examined as a therapeutic agent due to the global spread of carbapenem resistance in aerobic Gram-negative bacilli and its stability to Ambler class B metallo-β-lactamases .

Methods of Application

The pharmacokinetic and pharmacodynamic properties of aztreonam are being studied both alone and in combination with β-lactamase inhibitors .

Results or Outcomes

The monobactam ring of aztreonam is being used to produce new developmental monobactams . A greater understanding of aztreonam pharmacokinetics and dynamics is of great relevance in drug development .

Aztreonam in Combination with Avibactam

Specific Scientific Field

Microbiology and Pharmacology

Summary of the Application

Aztreonam, an old β-lactam antibiotic, is not hydrolyzed by Metallo-β-lactamases (MBLs). However, many MBL-producing strains co-produce enzymes that could hydrolyze aztreonam (e.g., AmpC, ESBL), so a robust β-lactamase inhibitor such as avibactam could be given as a partner drug .

Methods of Application

A systematic review was performed including 35 in vitro and 18 in vivo studies on the combination of aztreonam + avibactam for infections sustained by MBL-producing Gram-negatives .

Results or Outcomes

In vitro data on 2209 Gram-negatives were available, showing the high antimicrobial activity of aztreonam (MIC ≤ 4 mg/L when combined with avibactam) in 80% of MBL-producing Enterobacterales, 85% of Stenotrophomonas and 6% of MBL-producing Pseudomonas . Clinical data were available for 94 patients: 83% of them had bloodstream infections. Clinical resolution within 30 days was reported in 80% of infected patients .

Treatment of Bone and Joint Infections

Specific Scientific Field

Orthopedics and Infectious Diseases

Summary of the Application

Aztreonam is used in the treatment of bone and joint infections caused by susceptible gram-negative microorganisms .

Methods of Application

The drug is administered intravenously or intramuscularly, depending on the severity of the infection .

Results or Outcomes

Aztreonam has been found to be effective in treating bone and joint infections, although the exact success rates can vary depending on the specific type of infection and the patient’s overall health .

Treatment of Lower Respiratory Tract Infections

Specific Scientific Field

Pulmonology and Infectious Diseases

Summary of the Application

Aztreonam is used to treat lower respiratory tract infections caused by susceptible gram-negative bacteria .

Methods of Application

The drug is typically administered intravenously or via inhalation for respiratory tract infections .

Results or Outcomes

Aztreonam has been shown to be effective in treating lower respiratory tract infections, with success rates varying depending on the specific type of infection and the patient’s overall health .

Treatment of Urinary Tract Infections

Specific Scientific Field

Urology and Infectious Diseases

Summary of the Application

Aztreonam is used to treat urinary tract infections (UTIs) caused by susceptible gram-negative bacteria .

Methods of Application

The drug is typically administered intravenously or intramuscularly, depending on the severity of the infection .

Results or Outcomes

Aztreonam has been found to be effective in treating UTIs, with success rates varying depending on the specific type of infection and the patient’s overall health .

Treatment of Gynecologic Infections

Specific Scientific Field

Gynecology and Infectious Diseases

Summary of the Application

Aztreonam is used to treat gynecologic infections caused by susceptible gram-negative bacteria .

Results or Outcomes

Aztreonam has been found to be effective in treating gynecologic infections, with success rates varying depending on the specific type of infection and the patient’s overall health .

Treatment of Hospital-Acquired and Ventilator-Associated Pneumonia

Summary of the Application

Aztreonam is suggested as an empiric treatment option for hospital-acquired and ventilator-associated pneumonia, especially for gram-negative/antipseudomonal coverage .

Methods of Application

The drug is typically administered intravenously, depending on the severity of the infection .

Results or Outcomes

Aztreonam has been shown to be effective in treating hospital-acquired and ventilator-associated pneumonia, with success rates varying depending on the specific type of infection and the patient’s overall health .

Treatment of Multidrug-Resistant Infections

Specific Scientific Field

Infectious Diseases

Summary of the Application

The antibiotic combination aztreonam-avibactam (ATM-AVI) is being studied for its effectiveness in treating infections caused by Gram-negative bacteria, including metallo-β-lactamase (MBL)-producing multidrug-resistant pathogens .

Methods of Application

The drug is typically administered intravenously, depending on the severity of the infection . The Phase 3 program comprising the REVISIT and ASSEMBLE studies evaluated the efficacy, safety, and tolerability of ATM-AVI .

Results or Outcomes

Data support that ATM-AVI is effective and well-tolerated, with no new safety findings and a similar safety profile to aztreonam alone . The treatment was found to be effective in treating serious bacterial infections that are resistant to almost all currently available antibiotics .

特性

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBZJONDBGPKJ-XFXAWXATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aztreonam-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aztreonam-d6
Reactant of Route 2
Aztreonam-d6
Reactant of Route 3
Aztreonam-d6
Reactant of Route 4
Aztreonam-d6
Reactant of Route 5
Aztreonam-d6
Reactant of Route 6
Aztreonam-d6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。